Olanzapine 10-N-glucuronide is a significant metabolite of olanzapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. This compound is formed through the process of glucuronidation, where a glucuronic acid moiety is attached to the nitrogen at position 10 of the olanzapine molecule. The glucuronidation process is predominantly mediated by the UDP-glucuronosyltransferase enzyme family, particularly UGT1A4, which plays a crucial role in the metabolism of various drugs, including olanzapine .
The primary source of olanzapine 10-N-glucuronide is human metabolism. Studies have shown that this metabolite is predominantly found in human plasma and urine, with minimal amounts detected in other species such as mice and rats . The formation of this metabolite is influenced by genetic polymorphisms in the UGT1A4 enzyme, which can lead to variability in drug metabolism among individuals .
The synthesis of olanzapine 10-N-glucuronide primarily occurs through enzymatic reactions involving UDP-glucuronosyltransferases. In vitro studies have demonstrated that UGT1A4 is responsible for catalyzing the formation of this metabolite from olanzapine. The reaction involves the transfer of a glucuronic acid molecule to the nitrogen atom at position 10 of olanzapine .
The reaction conditions for synthesizing olanzapine 10-N-glucuronide include using human liver microsomes or recombinant UGT enzymes in the presence of UDP-glucuronic acid. Analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are utilized to quantify and confirm the presence of this metabolite in biological samples .
The molecular structure of olanzapine 10-N-glucuronide features a glucuronic acid moiety linked to the nitrogen atom at position 10 of the olanzapine molecule. This structural modification enhances its polarity compared to the parent drug, facilitating its excretion via renal pathways.
Olanzapine 10-N-glucuronide undergoes various chemical reactions, primarily involving hydrolysis and enzymatic cleavage. Under acidic conditions, it can be hydrolyzed back to the active parent compound, olanzapine, through the action of β-glucuronidases produced by gut microbiota .
The stability of olanzapine 10-N-glucuronide varies with pH; it is resistant to enzymatic hydrolysis under neutral or basic conditions but can be cleaved under acidic environments. This property is crucial for understanding its pharmacokinetics and potential interactions in vivo .
The mechanism by which olanzapine exerts its effects involves multiple neurotransmitter systems, including dopamine and serotonin receptors. The formation of olanzapine 10-N-glucuronide is part of its metabolic pathway that reduces its pharmacological activity, thus aiding in drug clearance from the body.
Olanzapine 10-N-glucuronide serves primarily as a biomarker for monitoring olanzapine therapy and understanding individual metabolic responses to treatment. Its quantification can aid in pharmacogenetic studies aimed at optimizing antipsychotic therapy based on genetic variations affecting drug metabolism.
Olanzapine is a second-generation antipsychotic widely prescribed for schizophrenia, bipolar disorder, and treatment-resistant depression. Its therapeutic effects arise from antagonism of dopamine (D₂) and serotonin (5-HT₂A) receptors. Approximately 40% of an administered olanzapine dose undergoes hepatic metabolism, primarily via two pathways: cytochrome P450 (CYP)-mediated oxidation (mainly CYP1A2) and uridine 5′-diphospho-glucuronosyltransferase (UGT)-mediated conjugation. The phase II metabolism generates two principal conjugated metabolites: olanzapine 10-N-glucuronide (via tertiary nitrogen glucuronidation) and olanzapine 4′-N-glucuronide (via quaternary ammonium linkage) [2] [6]. Notably, the 10-N-glucuronide accounts for 25% of the total drug disposition and represents the dominant circulating metabolite in human plasma at steady state (44% of parent drug concentration) [2] [9].
Table 1: Key Metabolic Pathways of Olanzapine
Metabolite | Formation Pathway | Primary Enzyme | % Total Metabolism |
---|---|---|---|
Olanzapine 10-N-glucuronide | N-Glucuronidation (tertiary amine) | UGT1A4/UGT2B10 | 25% |
4′-N-desmethyl-olanzapine | N-Demethylation | CYP1A2 | 31% |
2-Hydroxymethyl-olanzapine | Hydroxylation | CYP2D6 | Minor |
Olanzapine N-oxide | N-Oxidation | FMO3 | Minor |
Phase II metabolism, particularly N-glucuronidation, enhances drug hydrophilicity to facilitate renal or biliary excretion. For tertiary amine-containing compounds like olanzapine, N-glucuronidation is mechanistically complex, forming either tertiary N-glucuronides (thermodynamically stable but susceptible to acidic hydrolysis) or quaternary N⁺-glucuronides (base-labile). This pathway is highly species-specific due to interspecies differences in UGT isoforms. Humans exhibit elevated N-glucuronidation capacity compared to preclinical models, partly due to the unique substrate specificity of UGT1A4 and UGT2B10. These enzymes catalyze glucuronide conjugation at the benzodiazepine ring nitrogen (N10 position) rather than the piperazine nitrogen—a reaction not observed in rodents, which lack a UGT1A4 ortholog [4] [5]. Consequently, olanzapine 10-N-glucuronide is a human-predominant metabolite, complicating preclinical toxicology assessments [2] [4].
The identification of olanzapine 10-N-glucuronide in 1998 marked a milestone in drug metabolism research. Using nuclear magnetic resonance (NMR) and mass spectrometry (MS), Kassahun et al. characterized this metabolite in human plasma and urine following therapeutic olanzapine administration. Key structural evidence included:
Table 2: Structural and Biochemical Properties of Olanzapine 10-N-Glucuronide
Property | Description |
---|---|
IUPAC Name | 2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepin-10-yl β-D-glucopyranosiduronic acid |
Molecular Formula | C₂₃H₂₈N₄O₆S |
Molecular Weight | 488.56 g/mol |
Glycosidic Bond | Tertiary N-glucuronide (N10 position) |
Stability | Resists enzymatic/base hydrolysis; cleaved under acidic conditions |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0